molecular formula C25H23N3O3S B2463685 2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide CAS No. 901242-03-3

2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide

Cat. No. B2463685
M. Wt: 445.54
InChI Key: XXXROJADDZYWEW-UHFFFAOYSA-N
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Description

The compound “2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains several functional groups and structural features, including a phenyl ring, an imidazole ring, a thioether linkage, and an acetamide group .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the phenyl rings could participate in electrophilic aromatic substitution reactions, and the imidazole ring could act as a nucleophile or a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its polarity, solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticonvulsant Activity

Compounds related to 2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide have been studied for their anticonvulsant activities. Specifically, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives have shown promise against seizures induced by maximal electroshock (MES). The most active compound in this series was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide (Aktürk et al., 2002).

Antibacterial Agents

Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have been synthesized and found to exhibit significant antibacterial activity (Ramalingam et al., 2019).

Anticancer Activity

Compounds with a similar structure have been investigated for their potential antitumor activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems showed considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015). Additionally, 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl) acetamide derivatives demonstrated reasonable anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

Antimicrobial and Antioxidant Agents

Benzodiazepines bearing benzimidazole/benzothiazole and indole moieties synthesized from compounds similar to 2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide have shown potent antimicrobial activity and significant antioxidant activity (Naraboli & Biradar, 2017).

Hemolytic Activity

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been prepared and screened for antimicrobial and hemolytic activity. Most of these compounds were active against selected microbial species (Gul et al., 2017).

Future Directions

The future directions for this compound would depend on its applications. It could be studied further for potential uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-30-20-14-13-18(15-21(20)31-2)24-27-23(17-9-5-3-6-10-17)25(28-24)32-16-22(29)26-19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXROJADDZYWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide

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